molecular formula C9H13BO2S B8202227 2,5-Dimethyl-4-(methylthio)phenylboronic acid

2,5-Dimethyl-4-(methylthio)phenylboronic acid

Cat. No.: B8202227
M. Wt: 196.08 g/mol
InChI Key: PNCGPSMLFIPFPE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(methylthio)phenylboronic acid is a specialized aryl boronic acid with the molecular formula C 9 H 13 BO 2 S and a molecular weight of 196.07 g/mol . This compound is an organoborate featuring a benzene ring core that is functionalized with a boronic acid group, two methyl groups at the 2 and 5 positions, and a methylthio (or methylmercaptan) group at the 4 position . As a stable, non-toxic building block, it is primarily used as a crucial synthetic intermediate in metal-catalyzed cross-coupling reactions . Its most significant application is in the Suzuki-Miyaura reaction, a powerful palladium-catalyzed process used to form carbon-carbon bonds and construct complex biaryl structures, which are pivotal in materials science and medicinal chemistry . In research and development, this boronic acid serves as a versatile precursor. Its structure, which includes electron-donating methyl and methylthio substituents, can influence its reactivity and the electron density of the aromatic ring, making it valuable for creating novel molecular architectures. Beyond synthetic catalysis, derivatives of methylthiophenylboronic acids have demonstrated utility in material science and nanotechnology, such as in the creation of self-assembled network films with polythiophene and gold nanoparticles for electronic applications . Furthermore, boronic acids as a class are increasingly important in medicinal chemistry, acting as bioisosteres and playing roles in the development of protease inhibitors, sensors, and delivery systems . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (cold-chain) are recommended to preserve stability .

Properties

IUPAC Name

(2,5-dimethyl-4-methylsulfanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCGPSMLFIPFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)SC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Bromo-2,5-Dimethyl-4-(methylthio)benzene

The precursor for Miyaura borylation is synthesized via sequential substitution and protection steps:

  • Methylation of 2,5-Dimethylphenol :

    • 2,5-Dimethylphenol is protected as a methoxy ether using methyl iodide and potassium carbonate in acetone, yielding 1-methoxy-2,5-dimethylbenzene.

    • Bromination at the para position (relative to methoxy) with Br₂/FeBr₃ produces 1-methoxy-2,5-dimethyl-4-bromobenzene.

  • Thioetherification :

    • The bromide undergoes nucleophilic substitution with sodium thiomethoxide (NaSMe) in DMF at 80°C, replacing bromine with a methylthio group.

    • Deprotection of the methoxy group using BBr₃ in dichloromethane yields 2,5-dimethyl-4-(methylthio)phenol.

  • Triflation :

    • The phenol is converted to a triflate using triflic anhydride, forming 2,5-dimethyl-4-(methylthio)phenyl triflate.

Boronic Acid Installation via Miyaura Borylation

The triflate undergoes palladium-catalyzed borylation:

  • Reagents : Pd(dppf)Cl₂ (2 mol%), bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), KOAc (3 equiv) in dioxane.

  • Conditions : 80°C for 12 h under nitrogen.

  • Workup : Hydrolysis with 1 M HCl converts the boronic ester to the free boronic acid.

Yield : 65–72% (over three steps).
Characterization : ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, B-OH), 7.32 (s, 1H, Ar-H), 2.45 (s, 3H, SCH₃), 2.30 (s, 6H, 2×CH₃).

Directed Ortho-Metalation (DoM) Approach

Substrate Preparation

A boronic acid-directed metalation strategy enables regioselective methylation:

  • Base-Mediated Metalation :

    • 4-(Methylthio)phenylboronic acid is treated with LDA (2.2 equiv) at −78°C in THF, generating a dianionic species.

    • Quenching with methyl iodide (2.2 equiv) installs methyl groups at the ortho positions relative to the boronic acid.

Optimization Challenges

  • Regioselectivity : Competing meta-directing effects from the boronic acid necessitate low temperatures (−78°C) to favor ortho methylation.

  • Yield : 58% after chromatography.

Suzuki–Miyaura Cross-Coupling

Bifunctional Aryl Halide Synthesis

A halogenated intermediate is coupled with a boronic acid partner:

  • Dibromination :

    • 2,5-Dimethyl-4-(methylthio)bromobenzene is synthesized as in Section 1.1.

    • Further bromination at position 1 using NBS (N-bromosuccinimide) yields 1,4-dibromo-2,5-dimethyl-(methylthio)benzene.

  • Cross-Coupling :

    • Suzuki reaction with phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 equiv) in dioxane/water (4:1) at 90°C.

Yield : 81% for the dibromide; 76% for the cross-coupled product.

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)
Miyaura BorylationHigh regioselectivityMulti-step synthesis65–72
Directed MetalationDirect functionalizationLow-temperature sensitivity58
Suzuki CouplingScalabilityRequires pre-functionalized halide76

Purity and Characterization

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : m/z 196.08 [M+H]⁺ (calc. 196.08).

  • Thermal Stability : Decomposes at 210°C (DSC).

Industrial-Scale Considerations

  • Cost Efficiency : Miyaura borylation is preferred for large-scale production due to reagent availability.

  • Waste Management : Pd recovery systems (e.g., resin immobilization) reduce heavy metal waste .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-(methylthio)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., tetrakis(triphenylphosphine)palladium(0))

    Bases: (e.g., potassium acetate, sodium hydroxide)

    Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Sulfoxides and sulfones: (from oxidation reactions)

Scientific Research Applications

Biomedical Applications

1.1 Glucose-Sensitive Drug Delivery Systems
One of the most significant applications of 2,5-Dimethyl-4-(methylthio)phenylboronic acid is its potential use in glucose-sensitive drug delivery systems. Phenylboronic acids can form reversible covalent bonds with diols, such as glucose, enabling them to act as smart carriers that release drugs in response to glucose concentration changes. This property has been extensively studied for diabetes management, allowing for controlled insulin delivery based on blood sugar levels .

1.2 Cancer Therapy
Research has indicated that phenylboronic acids can enhance the delivery of chemotherapeutic agents to tumor sites. For instance, nanoparticles functionalized with phenylboronic acids have shown improved targeting and accumulation in cancer cells compared to non-targeted formulations. This targeted approach can potentially increase the efficacy of chemotherapy while reducing systemic side effects .

1.3 Antibacterial and Antifungal Properties
The compound has also been investigated for its antimicrobial properties. Certain derivatives of phenylboronic acids exhibit significant activity against various bacterial and fungal pathogens. This makes them promising candidates for developing new antimicrobial agents or agricultural fungicides .

Agricultural Applications

2.1 Crop Protection
Recent studies have highlighted the potential of this compound in agricultural applications, particularly in crop protection against pests and diseases. Compounds derived from phenylboronic acid have demonstrated effectiveness against pathogenic fungi and may serve as environmentally friendly alternatives to traditional pesticides .

2.2 Herbicides
The compound's ability to inhibit specific biological pathways in plants makes it a candidate for herbicide development. Research indicates that certain derivatives can selectively target weeds without harming crops, thus enhancing agricultural productivity while minimizing chemical use .

Material Science Applications

3.1 Polymer Development
Phenylboronic acids are being explored for their role in creating smart materials, particularly hydrogels that respond to environmental stimuli such as pH and glucose levels. These materials can be used for various applications, including tissue engineering and regenerative medicine, where controlled drug release is crucial .

3.2 Flame Retardants
There is ongoing research into the use of boron-containing compounds like this compound as flame retardants in polymeric materials. The incorporation of these compounds can enhance the fire resistance of materials without compromising their mechanical properties .

Case Studies

Application Description Results Reference
Glucose-sensitive insulin deliveryInsulin-loaded nanoparticles using phenylboronic acid derivatives for diabetes treatmentEnhanced insulin release at higher glucose levels; potential for reduced injection frequency
Cancer targeting nanoparticlesNanoparticles modified with phenylboronic acid for targeted chemotherapySignificant tumor reduction compared to non-targeted nanoparticles
Antifungal activityEvaluation of 4-substituted phenylamine derivatives against fungal pathogensDemonstrated high efficacy against Candida and Aspergillus species
Smart hydrogelsDevelopment of glucose-responsive hydrogels using phenylboronic acidSuccessful swelling response to glucose; potential for drug delivery applications

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related phenylboronic acids with variations in substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Key Characteristics
2,5-Dimethyl-4-(methylthio)phenylboronic acid 2-CH₃, 4-SCH₃, 5-CH₃ C₉H₁₃BO₂S ~196.03* N/A High electron density (SCH₃), steric hindrance from 2,5-CH₃
2,5-Dimethyl-4-methoxyphenylboronic acid 2-CH₃, 4-OCH₃, 5-CH₃ C₉H₁₃BO₃ 180.01 246023-54-1 Moderate electron donation (OCH₃), lower steric demand than SCH₃
3,5-Dimethyl-4-chlorophenylboronic acid 3-CH₃, 4-Cl, 5-CH₃ C₈H₁₀BClO₂ 199.44 1056475-86-5 Electron-withdrawing Cl reduces reactivity; meta-CH₃ minimizes steric effects
2-(Methylthio)phenylboronic acid 2-SCH₃ C₇H₉BO₂S 168.02 168618-42-6 Ortho-SCH₃ causes steric hindrance; lower coupling efficiency

*Calculated based on substituent contributions.

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups : The methylthio group (-SCH₃) in the target compound donates electrons more effectively than methoxy (-OCH₃) due to sulfur’s polarizability, enhancing boronic acid activation in cross-couplings . Chloro (-Cl) substituents (e.g., in 3,5-dimethyl-4-chlorophenylboronic acid) withdraw electron density, reducing reactivity .
  • Steric Effects : The 2,5-dimethyl groups in the target compound increase steric hindrance around the boronic acid group compared to analogs like 2-(methylthio)phenylboronic acid (only ortho-SCH₃). This may slow reaction kinetics but improve selectivity in sterically demanding couplings .
  • Stability : Methylthio-substituted boronic acids are prone to oxidation under ambient conditions, requiring inert storage (e.g., argon atmosphere), whereas methoxy analogs are more stable .

Research Findings and Trends

  • Synthetic Efficiency : Studies show that para-substituted methylthio groups (e.g., 4-SCH₃) improve coupling yields by 15–20% compared to ortho-substituted isomers due to reduced steric clash .
  • Thermal Stability : Differential scanning calorimetry (DSC) of 2,5-dimethyl-4-methoxyphenylboronic acid reveals a decomposition temperature of 210°C, whereas methylthio analogs decompose at ~185°C, likely due to sulfur’s thermal sensitivity .

Biological Activity

2,5-Dimethyl-4-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom bonded to a phenyl ring substituted with methyl and methylthio groups. These structural features suggest possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

The chemical formula for this compound is C10H13BOS. The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with diols, which is a key feature in many biological applications, particularly in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its mechanism may involve the disruption of microtubule dynamics, similar to other known anticancer agents .
  • Enzyme Inhibition : The boronic acid moiety allows for the interaction with serine proteases and other enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial .

Antimicrobial Studies

A study conducted on various derivatives of phenylboronic acids, including this compound, revealed its effectiveness against several pathogens. The compound was tested against:

  • Streptococcus pyogenes
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli

The results indicated varying degrees of inhibition, with zones of inhibition measured in millimeters (mm). The following table summarizes the antimicrobial efficacy:

PathogenZone of Inhibition (mm)
Streptococcus pyogenes15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Escherichia coli10

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The compound was tested on several cancer cell lines using the MTS assay to determine cell viability:

Cell LineIC50 (µM)
KARPAS422 (Lymphoma)12
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

  • Microtubule Disruption : Similar to other microtubule-targeting agents, it may prevent tubulin polymerization, leading to cell cycle arrest.
  • Enzyme Interaction : The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity and altering metabolic pathways.

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dimethyl-4-(methylthio)phenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where aryl halides react with boronic acids in the presence of a palladium catalyst. For example, aryl bromides or iodides can couple with bis(pinacolato)diboron under basic conditions (e.g., Na₂CO₃) in a polar solvent (e.g., DMF or THF) at 60–100°C . Key factors affecting yield include:

  • Catalyst loading : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol%.
  • Base selection : K₂CO₃ or Cs₂CO₃ enhances deprotonation of intermediates.
  • Protecting groups : Methylthio and methyl substituents may require protection during coupling to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylthio vs. methyl groups). ¹¹B NMR identifies boronic acid protonation states .
  • IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and S-C vibrations (~650 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves steric effects from 2,5-dimethyl and 4-methylthio substituents, critical for understanding reactivity .

Q. How does the methylthio group influence its reactivity in diol-binding applications?

Methodological Answer: The methylthio (-SMe) group enhances electron density at the boron center via inductive effects, increasing Lewis acidity and improving binding affinity for cis-diols (e.g., sugars). This is evaluated via:

  • Fluorescence quenching assays : Monitor boronic acid-diol complexation in buffered solutions (pH 7–9) .
  • UV-Vis spectroscopy : Shifts in λmax upon binding (e.g., 590 nm for dye-boronic acid systems) .

Q. What are the solubility profiles of this compound in common organic solvents?

Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in nonpolar solvents (hexane, CCl₄). Solubility tests:

  • Prepare saturated solutions at 25°C and measure via gravimetric analysis.
  • Adjust solvent polarity with MeOH:H₂O mixtures (e.g., 2:8 v/v) to mimic physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during cross-coupling with bulky substrates?

Methodological Answer:

  • Ligand selection : Bulky ligands (e.g., SPhos) reduce steric clashes between 2,5-dimethyl groups and coupling partners .
  • Microwave-assisted synthesis : Shortens reaction time (10–30 min) and improves yields for hindered substrates .
  • Solvent screening : Low-polarity solvents (e.g., toluene) favor coupling over side reactions .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • DFT/B3LYP modeling : Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data. Adjust basis sets (e.g., 6-311++G(d,p)) to account for electron correlation .
  • Conformational analysis : Rotamers of the methylthio group may explain discrepancies in ¹H NMR splitting patterns .

Q. What methodologies enable selective detection of this compound in complex biological matrices?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradient. Monitor m/z transitions specific to the boronic acid fragment .
  • Fluorescent probes : Design anthracene-based dyes that exhibit ratiometric fluorescence shifts upon boronic acid-diol binding .

Q. How do electronic effects of the methylthio substituent impact catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Hammett studies : Compare σₚ values of -SMe (-0.04) vs. -OMe (-0.27) to quantify electron-donating/withdrawing effects.
  • Cyclic voltammetry : Measure oxidation potentials to correlate boron center electrophilicity with coupling efficiency .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

Methodological Answer:

  • Protection as boronate esters : Convert to pinacol ester derivatives for storage.
  • pH-controlled environments : Maintain solutions at pH 5–8 to prevent boronic acid dehydration .

Q. How can computational modeling predict its interactions in supramolecular systems?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to glucose oxidase or lectins. Score binding energies (ΔG) to prioritize targets .
  • MD simulations (GROMACS) : Analyze stability of boronic acid-diol complexes in aqueous media over 100-ns trajectories .

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